N-(4-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
N-(4-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Substitution reactions: Introduction of the 2-chlorophenyl group and the 4-butylphenyl group can be done through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure conditions.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.
Reduction: Reduction of the pyridazinone ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a candidate for drug development, particularly for its potential anti-inflammatory, analgesic, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide would depend on its specific biological target. Generally, such compounds may:
Interact with enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Bind to receptors: Modulate receptor activity to produce therapeutic effects.
Affect cellular pathways: Influence signaling pathways that regulate cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- N-(4-butylphenyl)-2-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- N-(4-butylphenyl)-2-[3-(2-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Uniqueness
N-(4-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to the presence of the 2-chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs with different substituents.
Properties
Molecular Formula |
C22H22ClN3O2 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C22H22ClN3O2/c1-2-3-6-16-9-11-17(12-10-16)24-21(27)15-26-22(28)14-13-20(25-26)18-7-4-5-8-19(18)23/h4-5,7-14H,2-3,6,15H2,1H3,(H,24,27) |
InChI Key |
SVEBIRMETJGDPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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